N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea
Overview
Description
N-(2-Bromoethyl)-N’-(2,4-dichlorophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromoethyl group and a dichlorophenyl group attached to the nitrogen atoms of the urea moiety
Scientific Research Applications
Chemistry: N-(2-Bromoethyl)-N’-(2,4-dichlorophenyl)urea is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It may be used in the development of new therapeutic agents.
Medicine: The compound’s potential medicinal applications are explored in drug discovery and development. It may serve as a lead compound for the design of new drugs targeting specific diseases.
Industry: In the industrial sector, N-(2-Bromoethyl)-N’-(2,4-dichlorophenyl)urea is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, resins, and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromoethyl)-N’-(2,4-dichlorophenyl)urea typically involves the reaction of 2-bromoethylamine with 2,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Bromoethylamine+2,4-Dichlorophenyl isocyanate→N-(2-Bromoethyl)-N’-(2,4-dichlorophenyl)urea
Industrial Production Methods: In an industrial setting, the production of N-(2-Bromoethyl)-N’-(2,4-dichlorophenyl)urea may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a suitable form for further applications.
Chemical Reactions Analysis
Types of Reactions: N-(2-Bromoethyl)-N’-(2,4-dichlorophenyl)urea can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield N-(2-hydroxyethyl)-N’-(2,4-dichlorophenyl)urea, while oxidation may produce corresponding oxides or hydroxylated derivatives.
Mechanism of Action
The mechanism of action of N-(2-Bromoethyl)-N’-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
N-(2-Chloroethyl)-N’-(2,4-dichlorophenyl)urea: Similar structure but with a chloroethyl group instead of a bromoethyl group.
N-(2-Bromoethyl)-N’-(2,4-difluorophenyl)urea: Similar structure but with a difluorophenyl group instead of a dichlorophenyl group.
N-(2-Bromoethyl)-N’-(2,4-dimethylphenyl)urea: Similar structure but with a dimethylphenyl group instead of a dichlorophenyl group.
Uniqueness: N-(2-Bromoethyl)-N’-(2,4-dichlorophenyl)urea is unique due to the presence of both bromoethyl and dichlorophenyl groups, which confer specific chemical and biological properties. The bromoethyl group enhances its reactivity in substitution reactions, while the dichlorophenyl group contributes to its potential biological activities.
Properties
IUPAC Name |
1-(2-bromoethyl)-3-(2,4-dichlorophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrCl2N2O/c10-3-4-13-9(15)14-8-2-1-6(11)5-7(8)12/h1-2,5H,3-4H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSBEQNZQDUGDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)NCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379344 | |
Record name | N-(2-BROMOETHYL)-N'-(2,4-DICHLOROPHENYL)UREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246236-37-3 | |
Record name | N-(2-Bromoethyl)-N′-(2,4-dichlorophenyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=246236-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-BROMOETHYL)-N'-(2,4-DICHLOROPHENYL)UREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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